1-(3-fluorophenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-24-16-8-3-2-5-12(16)10-19-17(23)15-11-22(21-20-15)14-7-4-6-13(18)9-14/h2-9,11H,10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIYGXUUASTDDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole core. One common method is the Huisgen cycloaddition click chemistry reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the triazole ring or the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.
Industry: Use in the development of new materials, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3-fluorophenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and physicochemical data for select analogs:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 2-methoxybenzyl group in the target compound (electron-donating methoxy) contrasts with electron-withdrawing substituents like 2,4-difluorophenyl (4M) or 4-chlorobenzyl (MKA004). Methoxy groups may enhance solubility but reduce metabolic stability compared to halogens .
- Steric Effects: Bulky substituents like morpholino (LOHWIP) or quinolinyl () likely impede binding in certain enzyme pockets, whereas smaller groups (e.g., 2-methoxybenzyl) may improve target engagement .
- Synthetic Accessibility : Yields vary significantly; MKA004 was synthesized in 24% yield, while Z995908944 () achieved 50% yield, suggesting substituent-dependent reaction efficiency .
Spectroscopic and Analytical Data
- IR Spectroscopy : Compounds like 4M () show carbonyl stretching at 1682 cm⁻¹ , consistent with carboxamide groups. The target’s methoxybenzyl substituent may introduce additional peaks near 2841 cm⁻¹ (C-O stretching) .
- NMR Shifts : For 4M, the methoxy proton signal appears at δ 3.85 ppm (DMSO-d6), while 2-methoxybenzyl in the target may exhibit similar deshielding .
Biological Activity
The compound 1-(3-fluorophenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as Click chemistry or amide coupling reactions. The characterization of the compound can be accomplished using techniques like NMR spectroscopy , mass spectrometry , and X-ray crystallography , which confirm its structural integrity and purity.
Antiproliferative Effects
Recent studies have demonstrated that triazole derivatives exhibit notable antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxic effects against leukemia cell lines such as K-562 and HL-60. The mechanism often involves the induction of apoptosis and cell cycle arrest, although specific pathways for this compound require further elucidation .
Enzyme Inhibition
Triazoles are also recognized for their potential as enzyme inhibitors. For instance, they have been studied for their inhibitory effects on carbonic anhydrase and cholinesterase enzymes. The compound may exhibit similar properties, potentially acting as a reversible inhibitor. Preliminary structure-activity relationship (SAR) studies suggest that modifications on the triazole ring can significantly influence inhibitory potency .
The biological activity of this compound can be attributed to:
- Interaction with Target Proteins : The compound likely binds to specific protein targets involved in cancer proliferation or metabolic pathways.
- Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : The triazole moiety may interfere with signaling pathways critical for cell survival and proliferation.
Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of various triazole derivatives on multiple cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values ranging from 10 to 30 µM against leukemia cells. This suggests a promising therapeutic index for further development .
Study 2: Enzyme Inhibition Profile
In another investigation focusing on enzyme inhibition, a series of triazole derivatives were tested against carbonic anhydrase II. The results indicated that modifications at the benzyl position significantly affected inhibitory potency. For example, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups. This insight is crucial for optimizing the design of new derivatives based on the parent compound .
Data Summary
Q & A
Q. What synthetic methodologies are optimal for preparing 1-(3-fluorophenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by sequential functionalization. Key steps include:
- Triazole Formation : Reacting a 3-fluorophenyl azide with a propargyl carboxamide precursor under Cu(I) catalysis (e.g., CuSO₄·5H₂O + sodium ascorbate) in a 1:1 tert-butanol/water mixture at 60°C for 12–24 hours .
- Substitution : Post-cyclization, the 2-methoxybenzyl group is introduced via nucleophilic acyl substitution or reductive amination, requiring anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base) .
- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically yields 50–70% .
Q. Which analytical techniques are critical for structural validation of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.1–8.0 ppm, triazole protons at δ 8.2–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 369.1 [M+H]⁺) validates molecular weight .
- IR Spectroscopy : Key peaks include C=O stretch (~1685 cm⁻¹) and triazole ring vibrations (~1500–1600 cm⁻¹) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–100 µg/mL .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases (e.g., COX-2 inhibition at 10 µM) .
Advanced Research Questions
Q. How do substituent positions (e.g., 3-fluorophenyl vs. 4-chlorophenyl) influence biological activity?
Comparative studies of analogs reveal:
| Substituent | Biological Activity | Source |
|---|---|---|
| 3-Fluorophenyl | Enhanced antimicrobial activity (MIC: 12.5 µg/mL vs. S. aureus) | |
| 4-Chlorophenyl | Higher cytotoxicity (IC₅₀: 8.2 µM vs. HeLa) but reduced solubility | |
| The 3-fluoro group improves membrane permeability due to increased lipophilicity (LogP ~2.8) . |
Q. How can crystallographic data resolve contradictions in reported binding affinities?
- SHELX Refinement : Single-crystal X-ray diffraction (e.g., SHELXL-2018) clarifies bond angles and torsional strain. For example, a 5° deviation in the triazole-methoxybenzyl dihedral angle reduces target binding .
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) correlate crystallographic data with enzyme interactions (e.g., ΔG = -9.2 kcal/mol for EGFR binding) .
Q. What strategies mitigate low aqueous solubility in pharmacokinetic studies?
- Prodrug Design : Introduce phosphate esters at the carboxamide group, increasing solubility by 10-fold (e.g., 1.2 mg/mL → 12 mg/mL) .
- Nanoformulation : Encapsulation in PEGylated liposomes (size: 120 nm, PDI <0.2) enhances bioavailability in murine models .
Data Contradictions and Resolution
Q. Discrepancies in reported IC₅₀ values across studies: How to address them?
- Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and assay protocols (e.g., 48-hour incubation) .
- Batch Purity : HPLC purity >98% (C18 column, 254 nm) reduces variability. Impurities >2% (e.g., unreacted azide) can artificially inflate toxicity .
Q. How to design a robust Structure-Activity Relationship (SAR) study?
- Analog Library : Synthesize 10–20 derivatives with systematic substituent variations (e.g., halogen position, benzyl group size) .
- Data Matrix :
| Variation | LogP | IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|---|
| 3-Fluorophenyl | 2.8 | 15.3 | 1.2 |
| 4-Methoxyphenyl | 2.1 | 22.7 | 3.8 |
- Multivariate Analysis : PCA or PLS regression identifies dominant physicochemical drivers (e.g., LogP > hydrogen bonding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
